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molecular formula C13H13ClN2S B8299662 1-Thiomorpholino-3-chloro-isoquinoline

1-Thiomorpholino-3-chloro-isoquinoline

Cat. No. B8299662
M. Wt: 264.77 g/mol
InChI Key: NXAOQPPELHYXMG-UHFFFAOYSA-N
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Patent
US03975524

Procedure details

A mixture of 19.8 gm (0.1 mol) of 1,3-dichloro-isoquinoline [prepared according to S. Gabriel, Berichte 19, 1655 (1886)], 25.8 gm (0.25 mol) of thiomorpholine and 100 ml of dry dioxane was refluxed for 7 hours. Thereafter, the precipitated thiomorpholine hydrochloride was suction-filtered off, the filtrate was evaporated and water was added to the residue. The reaction product was suction-filtered off, dried and recrystallized from ethyl acetate, yielding 18.4 gm (69.5% of theory) of the desired compound, m.p. 133°C. In analogous manner 1-(1-oxido-thiomorpholino)-3-chloro-isoquinoline, m.p. 167°-168°C (from ethyl acetate), was prepared from 1,3-dichloro-isoquinoline and 1-oxido-thiomorpholine.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([Cl:12])[N:3]=1.[NH:13]1[CH2:18][CH2:17][S:16][CH2:15][CH2:14]1>O1CCOCC1>[S:16]1[CH2:17][CH2:18][N:13]([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH:5]=[C:4]([Cl:12])[N:3]=2)[CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
ClC1=NC(=CC2=CC=CC=C12)Cl
Name
Quantity
25.8 g
Type
reactant
Smiles
N1CCSCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
Thereafter, the precipitated thiomorpholine hydrochloride was suction-filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
water was added to the residue
FILTRATION
Type
FILTRATION
Details
The reaction product was suction-filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
S1CCN(CC1)C1=NC(=CC2=CC=CC=C12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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